Ratjadon Ratjadon Ratjadon is an antifungal compound from Sorangium cellulosum.
Brand Name: Vulcanchem
CAS No.: 163564-92-9
VCID: VC0541074
InChI: InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1
SMILES: CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C
Molecular Formula: C28H40O5
Molecular Weight: 456.6 g/mol

Ratjadon

CAS No.: 163564-92-9

Cat. No.: VC0541074

Molecular Formula: C28H40O5

Molecular Weight: 456.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ratjadon - 163564-92-9

Specification

CAS No. 163564-92-9
Molecular Formula C28H40O5
Molecular Weight 456.6 g/mol
IUPAC Name (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1
Standard InChI Key CAYGMWMWJUFODP-AYFTZVAISA-N
Isomeric SMILES C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C
SMILES CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C
Canonical SMILES CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ratjadon (CID 6444320) is a 28-carbon macrocyclic compound with the molecular formula C28H40O5\text{C}_{28}\text{H}_{40}\text{O}_5 and a molecular weight of 456.6 g/mol . Its structure features a 2H-pyran-2-one core fused to a polyunsaturated side chain, with seven defined stereocenters and four double bonds exhibiting mixed E/Z configurations . The IUPAC name, (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one, reflects its intricate stereochemistry .

Table 1: Key Structural Features of Ratjadon

PropertyDescription
Core structure2H-Pyran-2-one fused to a polyunsaturated chain
Stereocenters7 defined (2R, 5R, 11R, 2S, 4R, 5S, 6S)
Double bonds4 (1E, 3Z, 7E, 9E)
Functional groupsHydroxy, methyl, propenyl, oxane

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been critical in resolving Ratjadon’s stereochemistry, particularly the configuration of the C11 hydroxy group and the C6 propenyl moiety . Density functional theory (DFT) calculations corroborate the stability of its s-cis lactone conformation, which is essential for CRM1 binding .

Synthesis and Structural Modification

Total Synthesis

The first total synthesis of Ratjadon was reported in 2001 via a convergent strategy involving three key subunits :

  • Pyranone subunit: Constructed using a Johnson-Claisen rearrangement.

  • Central polyene chain: Assembled via Wittig olefination to establish the 1E and 3Z double bonds.

  • Macrocyclization: Achieved through a selective Heck reaction between the pyranone and polyene subunits, yielding the 18-membered macrocycle with >95% diastereomeric excess .

This route confirmed the absolute configuration of previously ambiguous stereocenters and enabled gram-scale production for biological testing .

Semisynthetic Derivatives

Recent efforts have focused on modifying Ratjadon’s C16 and C19 positions to improve solubility and reduce off-target toxicity :

  • 16-Aminoratjadone: Incorporation of a primary amine at C16 allows conjugation to folate or LHRH targeting moieties, maintaining sub-nanomolar antiproliferative activity (IC50_{50} = 0.3–2.1 nM) .

  • 19-Oxoratjadone: Oxidation of the C19 methyl group to a ketone enhances nuclear export inhibition (IC50_{50} = 0.8 nM vs. 1.2 nM for Ratjadon A) .

Mechanism of Action: CRM1 Inhibition

Antiviral Activity Against HIV-1

Ratjadon A inhibits HIV-1 replication by blocking the CRM1-dependent nuclear export of viral mRNA . In infected T-cells, it binds CRM1 with a KdK_d of 0.4 nM, preventing the Rev protein from shuttling unspliced HIV RNA to the cytoplasm . This mechanism is time-dependent, with maximal inhibition observed 12 hours post-infection (EC50_{50} = 3.7 nM) .

Table 2: Pharmacological Profile of Ratjadon A

ParameterValue (Mean ± SD)Assay System
Anti-HIV EC50_{50}3.7 ± 0.9 nMMT-4 cells
Cytotoxicity (CC50_{50})48 ± 6 nMHuman PBMCs
Selectivity Index (SI)13PBMC/MT-4 ratio

Anticancer Effects

In oncology, Ratjadon derivatives induce apoptosis by trapping tumor suppressors (e.g., p53, FOXO) in the nucleus . In a panel of carcinoma cell lines, 16-aminoratjadone showed uniform potency:

Cell LineIC50_{50} (nM)Resistance Factor*
HeLa (cervical)0.3 ± 0.11.0
A2780 (ovarian)0.7 ± 0.21.1
MCF-7 (breast)1.2 ± 0.31.3
H460 (lung)2.1 ± 0.41.5
*Relative to paclitaxel resistance in P-gp-overexpressing lines .

Therapeutic Applications and Challenges

Targeted Drug Conjugates

To mitigate systemic toxicity, Ratjadon has been conjugated to tumor-homing carriers:

  • Follic acid conjugates: FA-PEG4_4-16-aminoratjadone (IC50_{50} = 8.2 nM) shows 40-fold selectivity for folate receptor-α-positive KB cells .

  • LHRH-peptide conjugates: LHRH-Gly-16-aminoratjadone inhibits LHRH receptor-positive prostate cancers with IC50_{50} = 5.1 nM .

Limitations and Future Directions

Despite sub-nanomolar potency, Ratjadon’s clinical translation faces hurdles:

  • Narrow therapeutic index: The selectivity index (SI) of 13 for HIV inhibition is insufficient for standalone therapy .

  • Metabolic instability: Rapid glucuronidation in hepatocytes reduces plasma half-life to <30 minutes .

Ongoing structure-activity relationship (SAR) studies aim to:

  • Introduce polar groups at C4 to enhance aqueous solubility.

  • Replace the labile lactone with a stabilized ketone or amide .

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